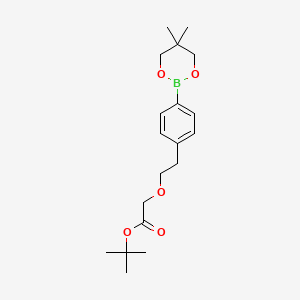
5-(3-azetidinylmethyl)-2-methylPyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-azetidinylmethyl)-2-methylPyridine: is a chemical compound with the molecular formula C8H11N3 It is a derivative of pyridine, a basic heterocyclic organic compound The structure of this compound includes a pyridine ring substituted with a 3-azetidinylmethyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-azetidinylmethyl)-2-methylPyridine typically involves the reaction of 2-methylpyridine with an azetidinylmethylating agent. One common method includes the use of azetidine and formaldehyde in the presence of a catalyst to form the azetidinylmethyl group, which is then introduced to the 2-methylpyridine ring under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(3-azetidinylmethyl)-2-methylPyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of halogenated pyridine derivatives
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(3-azetidinylmethyl)-2-methylPyridine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound may be used to study the interactions of pyridine derivatives with biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as intermediates in the synthesis of pharmaceutical agents targeting specific biological pathways .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of 5-(3-azetidinylmethyl)-2-methylPyridine involves its interaction with specific molecular targets. The azetidinylmethyl group can interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. These interactions can lead to changes in cellular pathways and biological responses .
Comparaison Avec Des Composés Similaires
5-(3-Azetidinylmethyl)pyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.
3-(Azidomethyl)pyridine: Contains an azidomethyl group instead of azetidinylmethyl.
4-(2-Pyrimidinylmethyl)azepane: Contains a pyrimidinylmethyl group and an azepane ring.
Uniqueness: 5-(3-azetidinylmethyl)-2-methylPyridine is unique due to the presence of both the azetidinylmethyl and methyl groups on the pyridine ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H14N2 |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
5-(azetidin-3-ylmethyl)-2-methylpyridine |
InChI |
InChI=1S/C10H14N2/c1-8-2-3-9(7-12-8)4-10-5-11-6-10/h2-3,7,10-11H,4-6H2,1H3 |
Clé InChI |
JNHQVEMLDJRXNF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)CC2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


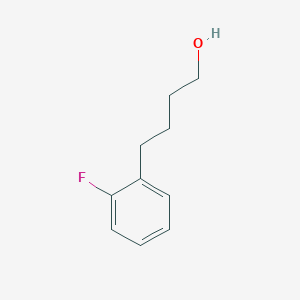

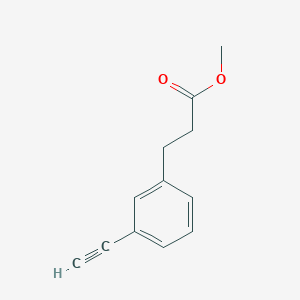
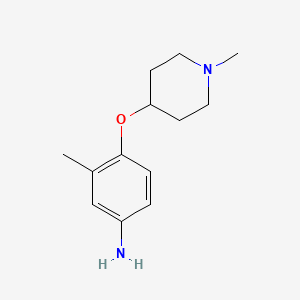
![N-Cyclopropyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12075884.png)
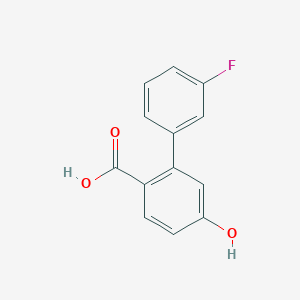
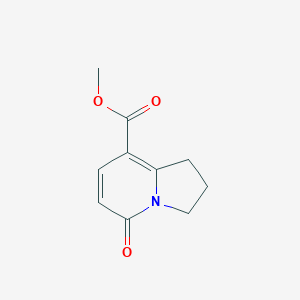
![4-Tert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene;1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B12075891.png)
![1-[3-(5-Bromo-pentyloxy)-phenyl]-ethanone](/img/structure/B12075895.png)
![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol](/img/structure/B12075899.png)

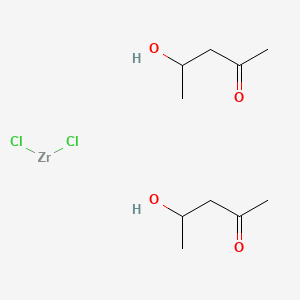
![5-Fluoro-N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-methoxy-benzamide](/img/structure/B12075916.png)
